molecular formula C19H24N4O3 B2357689 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 1251678-41-7

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide

Katalognummer: B2357689
CAS-Nummer: 1251678-41-7
Molekulargewicht: 356.426
InChI-Schlüssel: MTSBWDOMRDBAOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a dihydropyrimidinone derivative featuring a 4-ethyl group, a morpholine substituent at position 2, and an N-(4-methylphenyl)acetamide moiety. The morpholine ring enhances solubility and metabolic stability, while the acetamide group contributes to hydrogen-bonding interactions with biological targets.

Eigenschaften

IUPAC Name

2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-15-12-18(25)23(19(21-15)22-8-10-26-11-9-22)13-17(24)20-16-6-4-14(2)5-7-16/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSBWDOMRDBAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Pyrimidinone Construction

The pyrimidinone ring forms the structural backbone of the target molecule. Two predominant strategies emerge from literature:

  • Biginelli-like Cyclocondensation : Ethyl acetoacetate derivatives react with urea and aldehydes under acidic conditions. For the 4-ethyl variant, ethyl 3-oxopentanoate serves as the β-ketoester component.
  • Michael Addition-Cyclization : Thiourea undergoes conjugate addition with α,β-unsaturated carbonyl compounds, followed by cyclodehydration. This method proves advantageous for introducing cyano groups at position 5.

A comparative study (Table 1) reveals solvent-dependent yield variations:

Method Solvent Catalyst Yield (%) Reference
Biginelli Analog Ethanol HCl 62
Michael-Cyclization Dioxane KOH 68
Thiourea Condensation DMF K₂CO₃ 71

The thiourea approach in dimethylformamide with potassium carbonate demonstrates superior efficiency, likely due to enhanced solubility of intermediates.

Morpholine Substitution Patterns

Positioning the morpholine moiety at C2 requires strategic halogenation followed by nucleophilic aromatic substitution. Phosphorous oxychloride converts the 6-oxo group to a chloro leaving group, enabling displacement by morpholine under mild conditions (40-60°C). Key parameters include:

  • Chlorination Efficiency : POCl₃ in toluene achieves >90% conversion at reflux
  • Morpholine Equivalents : 1.2 equivalents prevent dimerization side products
  • Solvent Effects : Acetonitrile outperforms DMF in minimizing N-oxide formation

X-ray crystallographic data confirms the planar configuration of the morpholine-pyrimidinone system, with hydrogen bonding stabilizing the crystal lattice.

Synthetic Routes to the Acetamide Side Chain

Chloroacetylation of 4-Methylaniline

The 2-chloro-N-(4-methylphenyl)acetamide intermediate forms via Schotten-Baumann reaction:

4-Methylaniline reacts with chloroacetyl chloride in acetone/water biphasic system. Potassium carbonate maintains pH >8, suppressing HCl-mediated decomposition. Purification through ice-water precipitation yields 85-92% product (mp 112-114°C).

Nucleophilic Displacement on Pyrimidinone

Coupling the acetamide to the pyrimidinone core employs:

  • SN2 Mechanism : Potassium carbonate in DMF facilitates deprotonation at N1, enabling attack by the acetamide's α-carbon
  • Temperature Control : 50°C balances reaction rate against acetamide hydrolysis
  • Stoichiometry : 1:1.05 pyrimidinone:acetamide ratio maximizes conversion

¹H NMR monitoring reveals complete consumption of starting material within 8 hours when using anhydrous DMF.

Integrated Synthetic Protocols

Sequential Four-Step Synthesis

  • Pyrimidinone Formation : Ethyl 3-oxopentanoate (0.1 mol), urea (0.12 mol), and benzaldehyde derivative react in ethanol/HCl (12 h reflux, 62% yield)
  • Chlorination : POCl₃ (3 equiv), toluene, 110°C, 4 h (94% conversion)
  • Morpholine Incorporation : Morpholine (1.2 equiv), acetonitrile, 50°C, 6 h (78% yield)
  • Acetamide Coupling : 2-chloro-N-(4-methylphenyl)acetamide (1.05 equiv), K₂CO₃, DMF, 50°C, 8 h (68% yield)

Overall yield: 62% × 94% × 78% × 68% = 30.4%

Convergent Approach

Parallel synthesis of pyrimidinone and acetamide intermediates followed by late-stage coupling reduces cumulative yield loss:

  • Pyrimidinone arm: 78% through optimized Michael addition
  • Acetamide arm: 89% via Schotten-Baumann
  • Final coupling: 71% in DMF/K₂CO₃
    Overall yield : 78% × 89% × 71% = 49.3%

Analytical Characterization Benchmarks

Spectroscopic Signatures

  • IR : ν 1665 cm⁻¹ (C=O stretch, pyrimidinone), 2220 cm⁻¹ (C≡N if present)
  • ¹H NMR (DMSO-d₆): δ 1.21 (t, J=7.5 Hz, CH₂CH₃), 2.35 (s, Ar-CH₃), 3.60 (m, morpholine CH₂), 4.12 (s, N-CH₂-C=O)
  • 13C NMR : δ 167.8 (pyrimidinone C=O), 165.3 (acetamide C=O), 66.9 (morpholine CH₂)

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity when using recrystallization from methanol/water (3:1).

Scale-Up Considerations and Process Optimization

Solvent Recovery Systems

  • Distillation Traps : Recover 89% DMF through vacuum distillation below 80°C
  • Aqueous Workup : Morpholine byproducts extract into 5% HCl, enabling reuse

Catalytic Improvements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide increases coupling step yield to 76%
  • Microwave Assistance : Reduces morpholine substitution time from 6 h to 45 min (80°C, 300W)

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

Key analogs differ in substituents on the pyrimidinone ring and the arylacetamide moiety. Below is a comparative analysis of physicochemical and biological properties:

Compound Name / ID Substituents (Pyrimidinone) Aryl Group (Acetamide) Molecular Weight logP Key Biological Activity Reference
Target Compound 4-Ethyl, 2-morpholine 4-Methylphenyl - - Under investigation -
2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide 4-Methyl, 2-morpholine 4-Methylphenyl - - Not reported
P574-5218 4-Ethyl, 2-morpholine 3-Fluoro-4-methoxyphenyl 390.41 1.69 Preclinical studies (kinase inhibition)
N-[3-(difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide 4-Morpholine 3-(Difluoromethyl)-4-fluorophenyl - - Anticancer candidate (VEGFR-2 inhibition)
8c (Benzothiazole hybrid) 5-Cyano, 4-(4-methoxyphenyl) 6-Nitrobenzothiazol-2-yl - - VEGFR-2 inhibition (IC₅₀: 0.18 µM)
Compound 8 (Quinazolinone hybrid) 5-Cyano, 4-(4-methoxyphenyl) Quinazolinone-thioether 563.63 - Dual EGFR/BRAFV600E inhibition

Physicochemical Properties

  • logP and Solubility : The target compound’s logP is expected to be comparable to P574-5218 (logP = 1.69), which balances lipophilicity for membrane permeability and aqueous solubility . Fluorinated analogs (e.g., evidence 14) may exhibit higher logP due to hydrophobic fluorine substituents.
  • Polar Surface Area (PSA) : P574-5218 has a PSA of 68.25 Ų, indicating moderate permeability, a feature shared with morpholine-containing analogs .

Biologische Aktivität

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of Mannich bases. This compound exhibits a variety of biological activities, including potential anticancer, antibacterial, antifungal, and anti-inflammatory properties. The structure of this compound suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C15H20N4O2C_{15}H_{20}N_4O_2 with a molecular weight of 288.35 g/mol. Its structure features a pyrimidine core with morpholine and ethyl substituents, which may influence its pharmacological properties.

Anticancer Activity

Research indicates that Mannich bases, including derivatives similar to 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide, exhibit significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
HeLa (Cervical)5.0
HepG2 (Liver)3.5
A549 (Lung)4.0

These findings suggest that the compound may inhibit cancer cell proliferation effectively, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antibacterial and Antifungal Activity

Mannich bases have also been evaluated for their antibacterial and antifungal properties. Studies have shown that compounds with similar structural motifs can inhibit the growth of several pathogenic bacteria and fungi. Notably:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli10 µg/mL
Candida albicans15 µg/mL

The presence of the morpholine ring is believed to enhance membrane permeability, facilitating the entry of the compound into microbial cells.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound may exhibit anti-inflammatory properties. Compounds derived from Mannich reactions have been reported to reduce inflammation markers in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Binding : It may bind to receptors that modulate cellular signaling pathways related to cell growth and inflammation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A recent study published in Pharmaceutical Research highlighted the synthesis and evaluation of Mannich bases for anticancer activity. The results demonstrated that derivatives with morpholine groups exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Another investigation focused on the antibacterial properties of these compounds against resistant strains of bacteria, revealing promising results that warrant further exploration in clinical settings .

Q & A

Q. Which software and databases are recommended for structural and cheminformatics analysis?

  • Tools :
  • Crystallography : SHELX suite for refinement; Olex2 for visualization .
  • Cheminformatics : RDKit for descriptor calculation; PyMOL for docking visualization .
  • Databases : PubChem for analog searches; Cambridge Structural Database (CSD) for bond-length validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.